"2-Thienylcarbamic acid ethyl ester" synthesis and characterization
"2-Thienylcarbamic acid ethyl ester" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thienylcarbamic Acid Ethyl Ester
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-thienylcarbamic acid ethyl ester, a molecule of interest in medicinal chemistry and materials science. We present a detailed, field-proven synthetic protocol based on the Curtius rearrangement, elucidating the mechanistic rationale behind each step. Furthermore, this guide outlines a systematic characterization workflow, employing modern analytical techniques such as NMR, IR, and Mass Spectrometry to ensure the structural integrity and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource.
Introduction and Significance
2-Thienylcarbamic acid ethyl ester, also known as ethyl 2-thienylcarbamate, belongs to the carbamate class of organic compounds. The incorporation of the thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic properties and potential biological activity.[1] Carbamates are prevalent structural motifs in pharmaceuticals and agrochemicals, often functioning as enzyme inhibitors or possessing neuroprotective properties. The synthesis of novel carbamate derivatives is therefore a subject of continuous interest. This guide focuses on a robust and reproducible synthetic pathway to ethyl 2-thienylcarbamate, proceeding through the versatile 2-thienyl isocyanate intermediate.[1][2]
Synthesis of 2-Thienylcarbamic Acid Ethyl Ester
The selected synthetic strategy is a multi-step process that begins with a common starting material, 2-thiophenecarboxylic acid, and culminates in the target carbamate. The key transformation is the Curtius rearrangement, a reliable method for converting a carboxylic acid into a primary amine or its derivatives, such as carbamates, via an isocyanate intermediate.[3][4][5] This rearrangement is known for its mild conditions and high tolerance for various functional groups, proceeding with complete retention of the migrating group's stereochemistry.[3][4]
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for Ethyl 2-Thienylcarbamate.
Step 1: Synthesis of 2-Thenoyl Chloride
Causality: The first step involves the activation of the carboxylic acid group. Carboxylic acids are generally unreactive towards direct nucleophilic substitution with azide ions. Conversion to the more electrophilic acyl chloride is a standard and necessary activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6][7]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-thiophenecarboxylic acid (1.0 equiv).
-
Under a nitrogen atmosphere, add thionyl chloride (2.0 equiv) dropwise at room temperature.[6] A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crude 2-thenoyl chloride, a moisture-sensitive liquid[8][9], is typically used in the next step without further purification.
Step 2: Synthesis of 2-Thenoyl Azide
Causality: The acyl chloride is now sufficiently reactive to undergo nucleophilic acyl substitution with an azide source. Sodium azide (NaN₃) is a cost-effective and readily available reagent for this conversion. The reaction proceeds via the displacement of the chloride ion by the azide anion. Acyl azides can be explosive and should be handled with care, avoiding high temperatures and mechanical shock.[10]
Experimental Protocol:
-
Dissolve the crude 2-thenoyl chloride (1.0 equiv) in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of sodium azide (1.1-1.5 equiv) in a minimal amount of water and add it dropwise to the stirred acyl chloride solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the acyl chloride C=O stretch (~1790 cm⁻¹) and the appearance of the characteristic strong, sharp azide (N₃) stretch (~2140 cm⁻¹) and the acyl azide C=O stretch (~1700 cm⁻¹).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at low temperature to yield the crude 2-thenoyl azide.[11]
Step 3: Curtius Rearrangement to 2-Thienyl Isocyanate
Causality: This is the core rearrangement step. Upon heating, the acyl azide undergoes a concerted rearrangement. The bond between the carbonyl carbon and the nitrogen atom breaks, nitrogen gas is eliminated, and the thienyl group migrates to the electron-deficient nitrogen atom, forming the isocyanate.[4] This reaction is typically performed in an inert, high-boiling solvent.
Experimental Protocol:
-
Dissolve the crude 2-thenoyl azide in a dry, inert solvent such as toluene or benzene.
-
Heat the solution gently to reflux (80-110°C). The evolution of nitrogen gas will be observed.
-
Continue heating until gas evolution ceases (typically 1-3 hours).
-
The completion of the rearrangement is confirmed by IR spectroscopy, noting the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the strong, broad isocyanate (-N=C=O) peak around 2250-2270 cm⁻¹.[12]
-
The resulting solution containing 2-thienyl isocyanate can be used directly in the next step. Isolation of the isocyanate is possible but often unnecessary, and direct use minimizes handling of the reactive intermediate.
Step 4: Formation of Ethyl 2-Thienylcarbamate
Causality: The highly electrophilic carbon atom of the isocyanate group is readily attacked by nucleophiles.[1] In this step, the oxygen atom of ethanol acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer results in the formation of the stable carbamate product. The reaction is generally clean and proceeds with high yield.[13]
Experimental Protocol:
-
Cool the solution of 2-thienyl isocyanate from the previous step to room temperature.
-
Add an excess of anhydrous ethanol (EtOH) (at least 2.0 equiv) to the reaction mixture. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-2 hours. To ensure completion, the mixture can be gently heated to 50-60°C for 30 minutes.
-
Monitor the reaction by IR spectroscopy for the disappearance of the isocyanate peak (~2260 cm⁻¹).
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure 2-thienylcarbamic acid ethyl ester as a solid.
Characterization of 2-Thienylcarbamic Acid Ethyl Ester
A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of spectroscopic and spectrometric techniques.
Caption: Logical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.
Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Expected Data:
| ¹H NMR Data (Predicted, in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~7.5-7.0 | Multiplets |
| ~6.8-6.5 | Multiplet |
| ~7.0-8.0 | Broad Singlet, 1H |
| ~4.2 | Quartet, 2H |
| ~1.3 | Triplet, 3H |
| ¹³C NMR Data (Predicted, in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C =O (Carbamate) |
| ~140 | Thiophene Quaternary Carbon |
| ~127-118 | Thiophene CH Carbons |
| ~61 | O-C H₂-CH₃ |
| ~15 | O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Protocol:
-
Prepare a sample of the solid product, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Data:
| Key IR Absorptions | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 | N-H stretch (carbamate) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carbamate carbonyl) |
| ~1540 | N-H bend and C-N stretch |
| ~1230 | C-O stretch (ester) |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern.
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
-
Acquire the mass spectrum.
Expected Data:
-
Molecular Ion Peak (M⁺): The expected molecular weight for C₈H₉NO₂S is 183.23 g/mol . The mass spectrum should show a peak corresponding to this mass (e.g., [M+H]⁺ at m/z 184 or [M+Na]⁺ at m/z 206 in ESI).
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the thiophene ring.
Conclusion
This guide has detailed a reliable and well-established pathway for the synthesis of 2-thienylcarbamic acid ethyl ester via the Curtius rearrangement of 2-thenoyl azide. The causality-driven explanations for each experimental step, coupled with detailed protocols, provide a robust framework for laboratory execution. The outlined characterization workflow, utilizing NMR, IR, and MS, establishes a clear and definitive method for verifying the structure and purity of the final product. By following this comprehensive guide, researchers can confidently synthesize and validate this valuable chemical entity for further application in scientific discovery.
References
-
PrepChem. (n.d.). Synthesis of 3-(2-thienyl)propyl isocyanate. Retrieved from PrepChem.com. URL: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Polymer Innovation: Utilizing 2-Thienyl Isocyanate as a Monomer. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Pore, V. S., & Ku, S. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH National Library of Medicine. URL: [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Preparation and [2 + 3] cycloaddition of thienyl isocyanates with trimethylsilyl azide: one-pot synthesis of the thienyltetrazolin-5-ones. RSC Publishing. URL: [Link]
-
Wikipedia. (2023). Curtius rearrangement. Retrieved from Wikipedia. URL: [Link]
-
NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from NROChemistry. URL: [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. URL: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. URL: [Link]
- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride. Retrieved from Google Patents.
-
Kumar, V., & Sharma, A. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. URL: [Link]
-
Chemsrc. (2023). 2-Thienyl Isocyanate | CAS#:2048-57-9. Retrieved from Chemsrc. URL: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Retrieved from Human Metabolome Database. URL: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information 1. Retrieved from The Royal Society of Chemistry. URL: [Link]
-
Blake, A. J., et al. (2013). Thiophene-2-carbonyl azide. PMC - NIH. URL: [Link]
-
Changzhou Jiufang Chemical Co., Ltd. (n.d.). 2-Thiophenecarbonyl chloride [5271-67-0]. Retrieved from jfk-chem.com. URL: [Link]
-
The Royal Society of Chemistry. (2010). Direct RAFT Polymerization of an Unprotected Isocyanate- Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. Retrieved from The Royal Society of Chemistry. URL: [Link]
-
Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society. URL: [Link]
-
ResearchGate. (2023). Synthesis of new carbamic acid ethyl esters. Retrieved from ResearchGate. URL: [Link]
-
Li, D., Li, Y., & Yu, W. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Synthesis. URL: [Link]
-
Oakwood Chemical. (n.d.). [2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester. Retrieved from Oakwood Chemical. URL: [Link]
-
ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol. Retrieved from ResearchGate. URL: [Link]
- Google Patents. (n.d.). US4497739A - Synthesizing thiocarbamic acid esters. Retrieved from Google Patents.
-
PubMed. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Retrieved from PubMed. URL: [Link]
-
NIST. (n.d.). Ethyl N-(2-methylphenyl)carbamate. Retrieved from the NIST WebBook. URL: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized.... Retrieved from ResearchGate. URL: [Link]
-
NIH. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Retrieved from NIH. URL: [Link]
-
International Organisation of Vine and Wine. (n.d.). Ethyl Carbamate (Type-II). Retrieved from OIV. URL: [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from Organic Syntheses. URL: [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Retrieved from Google Patents.
-
ResearchGate. (n.d.). (PDF) A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine.... Retrieved from ResearchGate. URL: [Link]
-
PubMed Central. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from PubMed Central. URL: [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from Organic Syntheses. URL: [Link]
-
ResearchGate. (2023). NMR, X-Ray and MS Investigations of Ethyl 2-Aroyl-and Ethyl 2-Arylcarbamoyl-4,5- dimethyl-1,2,3,6-tetrahydropyridazine-1- carboxylates: Flexible Multidentate Ligands. Retrieved from ResearchGate. URL: [Link]
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from ResearchGate. URL: [Link]
-
PubMed Central. (n.d.). Ethyl 2-[N-(tert-butylsulfinyl)carbamoyl]benzoate. Retrieved from PubMed Central. URL: [Link]
-
MDPI. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Retrieved from MDPI. URL: [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from PubMed Central. URL: [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from MDPI. URL: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Ethyl 2-furanacrylate (HMDB0041611). Retrieved from Human Metabolome Database. URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. haihangchem.com [haihangchem.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 8. 2-Thiophenecarbonyl chloride | 5271-67-0 [chemicalbook.com]
- 9. Factory Supply 2-Thenoyl chloride, CasNo.5271-67-0 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-2-carbonyl azide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethyl Carbamate (Type-II) | OIV [oiv.int]
